molecular formula C13H19FN2 B1438216 4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline CAS No. 1094863-26-9

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

Cat. No. B1438216
M. Wt: 222.3 g/mol
InChI Key: MFOAUFOHKUWRTB-UHFFFAOYSA-N
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Description

The compound “4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline” likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The ethyl group and the fluoroaniline moiety could contribute to the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure of “4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline” would likely be influenced by the piperidine ring and the fluoroaniline group. These components could impact the compound’s conformation, stereochemistry, and electronic structure .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of “4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline” would likely be influenced by factors such as the electron-donating ethyl group and the electron-withdrawing fluoro group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline” would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the compound .

Scientific Research Applications

Dopamine and Serotonin Receptor Affinity

A study by Perregaard et al. (1992) explored a series of compounds including 1-(4-fluorophenyl)-1H-indoles with various substitutions, showing potent affinity for dopamine D-2 and serotonin 5-HT2 receptors. This work highlighted the potential of such compounds in the field of neuropharmacology, particularly in the context of serotonin and dopamine receptor interactions (Perregaard, J., Arnt, J., Bogeso, K., Hyttel, J., Sanchez, C., 1992).

Serotonin 5-HT2 Antagonism

Another study by Andersen et al. (1992) investigated substituted 3-(4-fluorophenyl)-1H-indoles, demonstrating their high affinity and selectivity for 5-HT2 receptors over dopamine D2 receptors. These findings are significant for developing selective serotonin receptor antagonists (Andersen, K., Perregaard, J., Arnt, J., Nielsen, J., Begtrup, M., 1992).

GPIIb/IIIa Integrin Antagonism

A compound developed by Hayashi et al. (1998), featuring a piperidine structure, showed promise as a potent and orally active fibrinogen receptor antagonist. This compound, characterized by a trisubstituted beta-amino acid residue, suggests applications in antithrombotic treatment (Hayashi, Y., Katada, J., Harada, T., Tachiki, A., Iijima, K., Takiguchi, Y., Muramatsu, M., Miyazaki, H., Asari, T., Okazaki, T., Sato, Y., Yasuda, E., Yano, M., Uno, I., Ojima, I., 1998).

Synthesis and Metabolic Studies

Nakatsuka et al. (1981) synthesized a neuroleptic agent using a process that included the synthesis of a piperidino compound. This study provides insights into the synthetic routes and metabolic applications of such compounds in neuroleptic drugs (Nakatsuka, I., Kawahara, K., Yoshitake, A., 1981).

Serotonin 1A Receptors in Alzheimer's Disease

Kepe et al. (2006) utilized a molecular imaging probe with a piperazinyl structure to study serotonin 1A receptor densities in Alzheimer's disease patients. This research has implications for understanding the role of serotonin receptors in neurodegenerative diseases (Kepe, V., Barrio, J., Huang, S., Ercoli, L., Siddarth, P., Shoghi-Jadid, K., Cole, G., Satyamurthy, N., Cummings, J., Small, G., Phelps, M., 2006).

Antimicrobial Activities

Kumar et al. (2016) synthesized Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, demonstrating its potential antimicrobial properties. This research contributes to the development of new antimicrobial agents (Kumar, A., Kumara, K., Lokanath, N., Kumar, K., Prabhuswamy, M., 2016).

Dopamine Transporter Binding

Prisinzano et al. (2002) studied piperidine derivatives for their binding ability to the dopamine transporter. Their research provides valuable insights into the development of therapeutic agents targeting the dopamine system (Prisinzano, T., Greiner, E., Johnson, E., Dersch, C., Marcus, J., Partilla, J., Rothman, R., Jacobson, A., Rice, K., 2002).

Antibacterial Agents

Matsumoto et al. (1984) synthesized a series of compounds with variations in substituents, including piperazinyl groups, showing potent antibacterial activity. This highlights the role of such compounds in the development of new antibacterial agents (Matsumoto, J., Miyamoto, T., Minamida, A., Nishimura, Y., Egawa, H., Nishimura, H., 1984).

Quantum Chemical and Molecular Dynamic Simulation Studies

Kaya et al. (2016) conducted quantum chemical calculations and molecular dynamics simulations on piperidine derivatives, including their application in corrosion inhibition of iron. This study extends the application of piperidine derivatives to materials science (Kaya, S., Guo, L., Kaya, C., Tüzün, B., Obot, I., Touir, R., Islam, N., 2016).

Safety And Hazards

The safety and hazards associated with “4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline” would depend on various factors, including its reactivity, toxicity, and handling procedures .

Future Directions

The future directions for research on “4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline” would likely depend on its potential applications. If the compound shows promise in areas such as pharmaceuticals or materials science, further studies could be conducted to optimize its properties and evaluate its performance .

properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(15)9-12(13)14/h6-7,9,11H,2-5,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOAUFOHKUWRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801253860
Record name 4-(2-Ethyl-1-piperidinyl)-3-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Ethyl-1-piperidinyl)-3-fluoroaniline

CAS RN

1094863-26-9
Record name 4-(2-Ethyl-1-piperidinyl)-3-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094863-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Ethyl-1-piperidinyl)-3-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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